

An In-depth Technical Guide to R406 (Tamatinib), the Active Metabolite of Fostamatinib

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Compound of Interest

Compound Name: R-4066

Cat. No.: B15550620

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Disclaimer: The chemical identifier "**R-4066**" is associated with an opioid analgesic derivative known as Spirodone. However, based on the request for a technical guide for researchers focused on signaling pathways, this document will focus on the extensively studied and clinically relevant compound R406 (Tamatinib), the active metabolite of the spleen tyrosine kinase (Syk) inhibitor, Fostamatinib.

This guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data for R406, tailored for researchers, scientists, and professionals in drug development.

Chemical Identifiers

A summary of the key chemical identifiers for R406 (Tamatinib) is presented below.

Identifier Type	Value
CAS Number	841290-53-1
IUPAC Name	6-((5-fluoro-2-((3,4,5-trimethoxyphenyl)amino)pyrimidin-4-yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
PubChem CID	11166611
ChEMBL ID	CHEMBL487135
SMILES	<chem>CN1C(=O)C(C)(C)OC2=C(N=C(C=C12)F)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC</chem>
InChI Key	ZVFXEHSJPKPKDW-UHFFFAOYSA-N

Mechanism of Action: Inhibition of Spleen Tyrosine Kinase (Syk)

R406 is a potent and selective inhibitor of spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase crucial for signaling in various hematopoietic cells.[3] Syk plays a central role in the signaling cascades initiated by the activation of immunoreceptors, including B-cell receptors (BCRs) and Fc receptors (FcRs).[2][4]

Fostamatinib is a prodrug that is converted to its active metabolite, R406, in the body.[5] R406 exerts its therapeutic effects by competitively binding to the ATP-binding pocket of the Syk enzyme, thereby inhibiting its kinase activity.[2][6] This inhibition disrupts downstream signaling pathways that are critical for the activation of immune cells such as B cells, mast cells, and macrophages.[3][4]

In the context of chronic immune thrombocytopenia (ITP), autoantibodies bind to platelets, marking them for destruction by macrophages in the spleen and liver via Fcγ receptors (FcγRs).[1][7] By inhibiting Syk, R406 blocks the FcγR-mediated signaling in macrophages, which in turn reduces the phagocytosis and destruction of antibody-coated platelets.[5][7] This leads to an increase in platelet counts in patients with ITP.

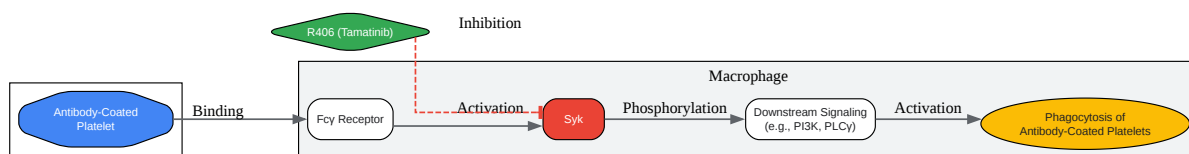
Quantitative Data

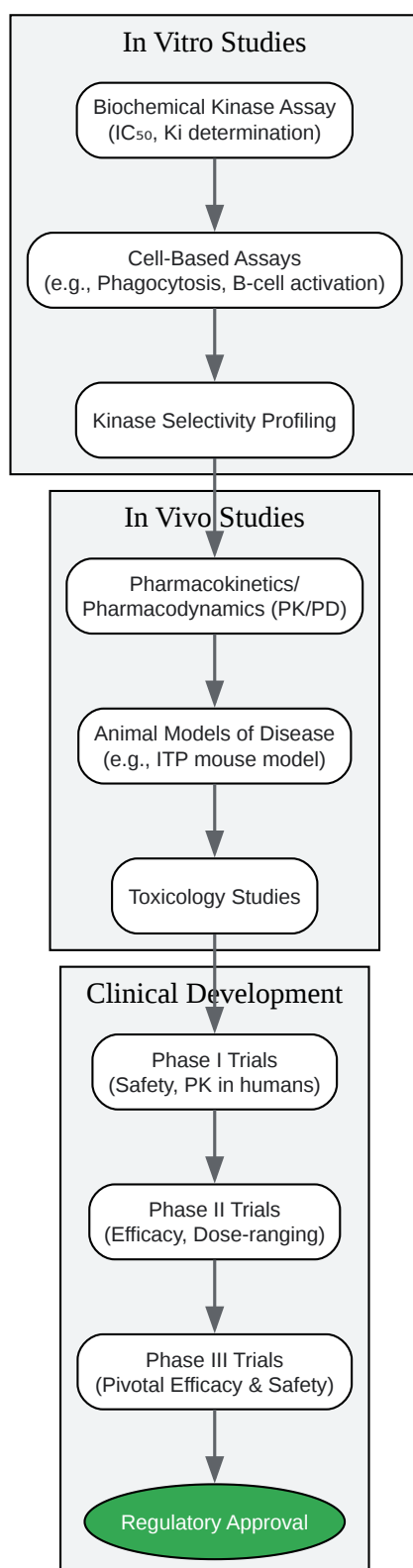
The following table summarizes key quantitative data regarding the inhibitory activity of R406.

Parameter	Value	Target	Notes
IC ₅₀	41 nM	Syk	The half maximal inhibitory concentration, indicating the concentration of R406 needed to inhibit 50% of Syk activity. [6]
Ki	30 nM	Syk	The inhibition constant, representing the binding affinity of R406 to the ATP binding pocket of Syk. [6]

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway inhibited by R406.





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